methane;3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole
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Overview
Description
Methane;3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole is a complex organic compound that features a combination of indole and pyridinium structures The indole moiety is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while the pyridinium part is a nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methane;3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole typically involves the following steps:
Formation of the Pyridinium Salt: The pyridinium salt can be synthesized by treating pyridine with methylating agents such as methyl iodide or dimethyl sulfate.
Indole Derivative Preparation: The indole derivative can be synthesized through various methods, including Fischer indole synthesis or the Bartoli indole synthesis.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the pyridinium ring, converting it to a pyridine derivative.
Substitution: Both the indole and pyridinium parts can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid, while reduction of the pyridinium ring can yield 1-methylpyridine.
Scientific Research Applications
Methane;3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of methane;3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole involves its interaction with various molecular targets. The indole moiety can interact with enzymes and receptors, modulating their activity. The pyridinium part can participate in redox reactions, influencing cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression .
Comparison with Similar Compounds
Similar Compounds
4,4′,4″-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide: This compound features multiple pyridinium rings and is known for its redox properties.
3-carboxy-5-methylpyridin-1-ium-2-carboxylate: This compound has a similar pyridinium structure but with different functional groups.
Uniqueness
Methane;3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole is unique due to its combination of indole and pyridinium structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H19N2+ |
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Molecular Weight |
251.35 g/mol |
IUPAC Name |
methane;3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole |
InChI |
InChI=1S/C16H14N2.CH4/c1-18-10-8-13(9-11-18)6-7-14-12-17-16-5-3-2-4-15(14)16;/h2-12H,1H3;1H4/p+1 |
InChI Key |
OGLADZSNSFDOFH-UHFFFAOYSA-O |
Isomeric SMILES |
C.C[N+]1=CC=C(C=C1)/C=C/C2=CNC3=CC=CC=C32 |
Canonical SMILES |
C.C[N+]1=CC=C(C=C1)C=CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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